molecular formula C10H7BrClN B11859715 8-Bromo-1-chloro-4-methylisoquinoline

8-Bromo-1-chloro-4-methylisoquinoline

Cat. No.: B11859715
M. Wt: 256.52 g/mol
InChI Key: JBUSBLRYPCOMGP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromo-1-chloro-4-methylisoquinoline typically involves the bromination and chlorination of 4-methylisoquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the isoquinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-Bromo-1-chloro-4-methylisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Bromo-1-chloro-4-methylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1-chloro-4-methylisoquinoline involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

8-Bromo-1-chloro-4-methylisoquinoline can be compared with other isoquinoline derivatives, such as:

  • 8-Bromo-1-chloroisoquinoline
  • 4-Methylisoquinoline
  • 1-Chloro-4-methylisoquinoline

These compounds share similar structural features but differ in their substitution patterns and reactivity. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in chemical synthesis and applications .

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

8-bromo-1-chloro-4-methylisoquinoline

InChI

InChI=1S/C10H7BrClN/c1-6-5-13-10(12)9-7(6)3-2-4-8(9)11/h2-5H,1H3

InChI Key

JBUSBLRYPCOMGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C2=C1C=CC=C2Br)Cl

Origin of Product

United States

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